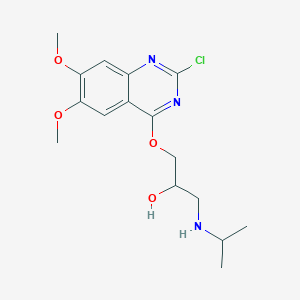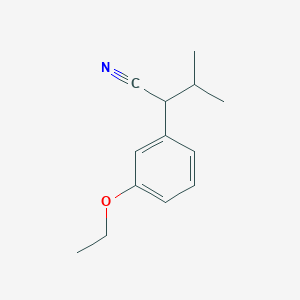
2-(3-Ethoxyphenyl)-3-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethoxyphenyl)-3-methylbutanenitrile, also known as A-834735, is a chemical compound that belongs to the class of nitriles. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Scientific Research Applications
2-(3-Ethoxyphenyl)-3-methylbutanenitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have potent analgesic properties and has been studied for its potential use in the treatment of chronic pain. It has also been studied for its potential use in the treatment of anxiety and depression.
Mechanism Of Action
2-(3-Ethoxyphenyl)-3-methylbutanenitrile acts as a selective antagonist of the alpha3beta4 nicotinic acetylcholine receptor. This receptor is involved in the modulation of pain and mood, and its blockade by 2-(3-Ethoxyphenyl)-3-methylbutanenitrile results in analgesic and anxiolytic effects.
Biochemical And Physiological Effects
2-(3-Ethoxyphenyl)-3-methylbutanenitrile has been shown to have potent analgesic and anxiolytic effects in preclinical studies. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory pain.
Advantages And Limitations For Lab Experiments
One advantage of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile is its potent analgesic and anxiolytic effects, which make it a promising candidate for the development of new therapeutic agents. However, its selectivity for the alpha3beta4 nicotinic acetylcholine receptor may limit its potential applications in other fields of medicine.
Future Directions
There are several future directions for the study of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile. One area of research is the development of new analogs with improved selectivity and potency. Another area of research is the study of the long-term effects of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile on pain and mood. Finally, the potential applications of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, should be explored.
Synthesis Methods
The synthesis of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-ethoxybenzaldehyde with methylmagnesium bromide to form 3-ethoxyphenylpropan-1-ol. This intermediate is then reacted with tert-butyl chloroacetate to form tert-butyl 3-(3-ethoxyphenyl)propanoate. The final step involves the reaction of this intermediate with sodium cyanide in the presence of copper(I) iodide to form 2-(3-ethoxyphenyl)-3-methylbutanenitrile.
properties
CAS RN |
120352-96-7 |
|---|---|
Product Name |
2-(3-Ethoxyphenyl)-3-methylbutanenitrile |
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C13H17NO/c1-4-15-12-7-5-6-11(8-12)13(9-14)10(2)3/h5-8,10,13H,4H2,1-3H3 |
InChI Key |
NDVPOBQLCINDGN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(C#N)C(C)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C#N)C(C)C |
synonyms |
Benzeneacetonitrile, 3-ethoxy-alpha-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
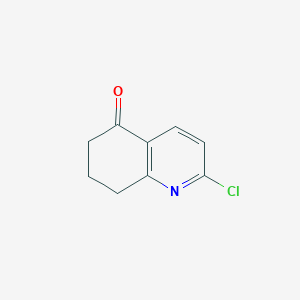


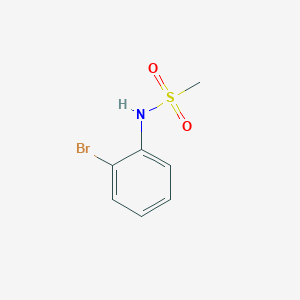
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)

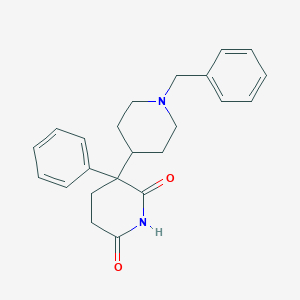
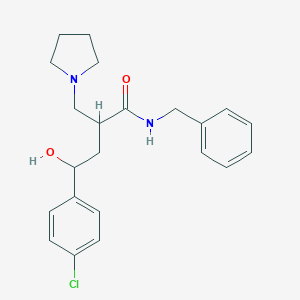
![5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B37478.png)
